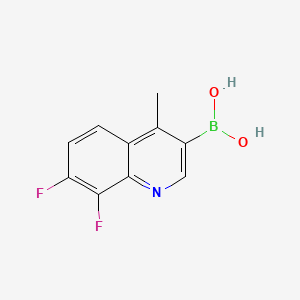
(7,8-Difluoro-4-methylquinolin-3-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(7,8-Difluoro-4-methylquinolin-3-yl)boronic acid is a boronic acid derivative that features a quinoline ring substituted with fluorine atoms at the 7th and 8th positions and a methyl group at the 4th position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (7,8-Difluoro-4-methylquinolin-3-yl)boronic acid typically involves the introduction of boronic acid functionality into a pre-formed quinoline ring system. One common method is the borylation of a quinoline precursor using a boron reagent under palladium-catalyzed conditions. The reaction conditions often involve the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(7,8-Difluoro-4-methylquinolin-3-yl)boronic acid undergoes various types of chemical reactions, including:
Suzuki–Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone using oxidizing agents such as hydrogen peroxide or sodium periodate.
Common Reagents and Conditions
Palladium Catalysts: Commonly used in Suzuki–Miyaura coupling reactions.
Bases: Potassium carbonate, sodium hydroxide, or cesium carbonate.
Solvents: Dimethylformamide (DMF), tetrahydrofuran (THF), or ethanol.
Major Products Formed
Biaryl Compounds: Formed through Suzuki–Miyaura coupling.
Alcohols and Ketones: Formed through oxidation reactions.
Substituted Quinoline Derivatives: Formed through nucleophilic substitution.
Applications De Recherche Scientifique
(7,8-Difluoro-4-methylquinolin-3-yl)boronic acid has several applications in scientific research:
Mécanisme D'action
The mechanism of action of (7,8-Difluoro-4-methylquinolin-3-yl)boronic acid in chemical reactions involves the formation of a boronate ester intermediate, which undergoes transmetalation with a palladium catalyst. This is followed by reductive elimination to form the desired product. The presence of fluorine atoms can enhance the reactivity and stability of the compound, making it a valuable reagent in various chemical transformations .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (7-Fluoro-2-methylquinolin-8-yl)boronic acid
- (4-Methylquinolin-3-yl)boronic acid
- (7-Methylquinolin-3-yl)boronic acid
Uniqueness
(7,8-Difluoro-4-methylquinolin-3-yl)boronic acid is unique due to the presence of two fluorine atoms on the quinoline ring, which can significantly influence its chemical reactivity and properties. The fluorine atoms can enhance the compound’s stability and its ability to participate in various chemical reactions, making it a valuable reagent in synthetic chemistry .
Propriétés
Formule moléculaire |
C10H8BF2NO2 |
|---|---|
Poids moléculaire |
222.99 g/mol |
Nom IUPAC |
(7,8-difluoro-4-methylquinolin-3-yl)boronic acid |
InChI |
InChI=1S/C10H8BF2NO2/c1-5-6-2-3-8(12)9(13)10(6)14-4-7(5)11(15)16/h2-4,15-16H,1H3 |
Clé InChI |
NJHNRIBTWHIUCX-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CN=C2C(=C1C)C=CC(=C2F)F)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Benzoyl-1-(trifluoromethyl)-2-azabicyclo[2.2.1]heptane](/img/structure/B13465343.png)
![4-(Ethoxycarbonyl)-7-thiabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B13465346.png)
![1H,2H,3H-pyrido[3,4-b][1,4]oxazine hydrochloride](/img/structure/B13465350.png)
![tert-butyl N-{3-[(2,6-dioxopiperidin-3-yl)amino]phenyl}carbamate](/img/structure/B13465355.png)
![3-[2-(difluoromethyl)-1H-imidazol-1-yl]propan-1-ol](/img/structure/B13465357.png)
![5-Fluoro-2-[2-(4-fluorophenyl)-1,3-thiazole-5-sulfonamido]benzoic acid](/img/structure/B13465358.png)
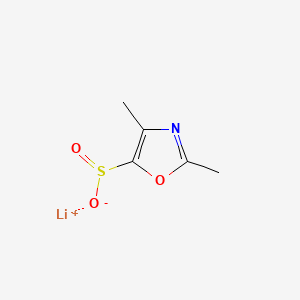
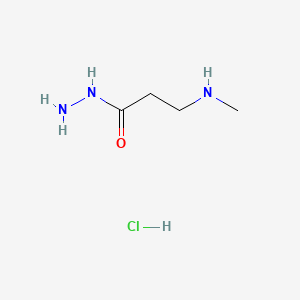
![Potassium dibenzo[b,d]thiophen-2-yltrifluoroborate](/img/structure/B13465378.png)
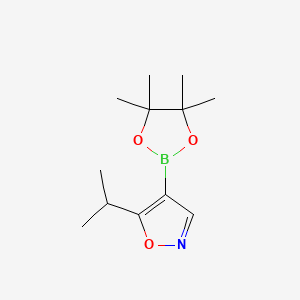


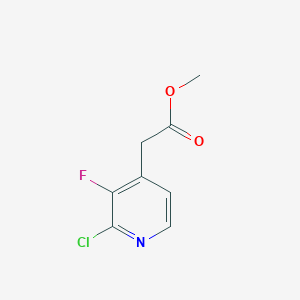
![2-Methyl-2-{[(pyridin-2-yl)methyl]amino}propanoic acid hydrochloride](/img/structure/B13465424.png)
